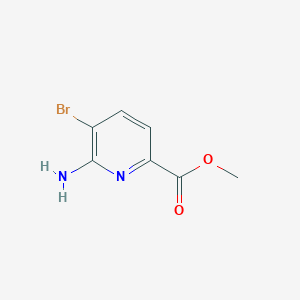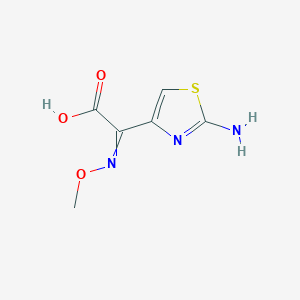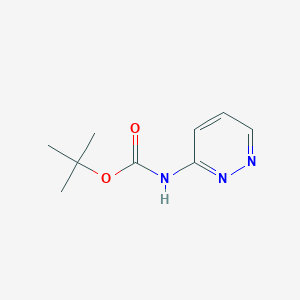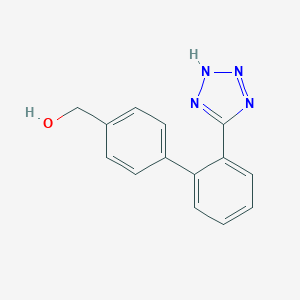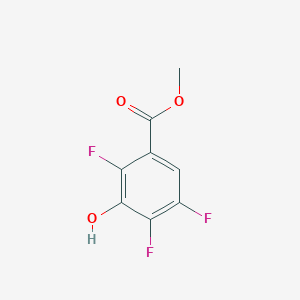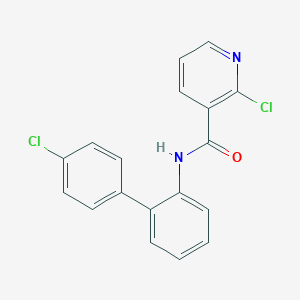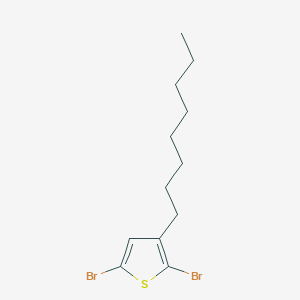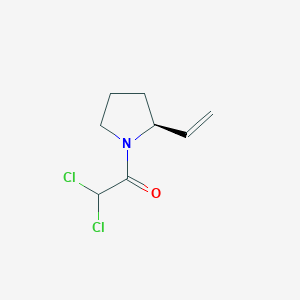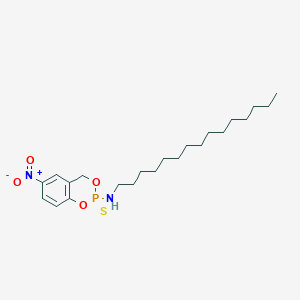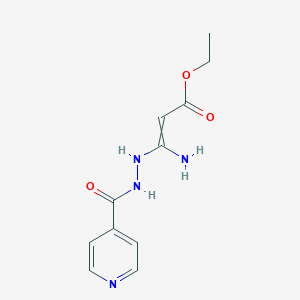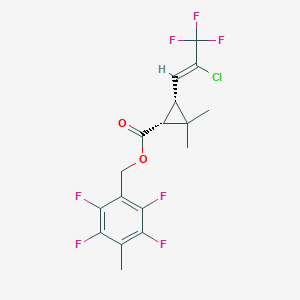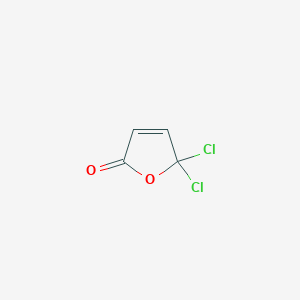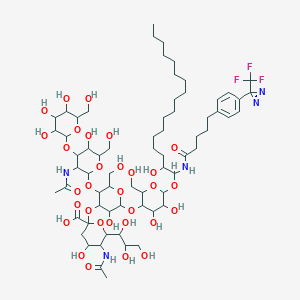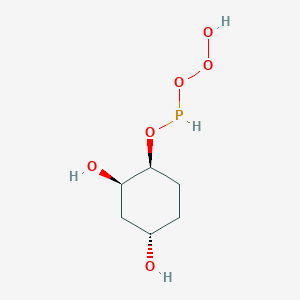
1-Phosphoryloxy-2,4-dihydroxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphoryloxy-2,4-dihydroxycyclohexane, also known as PDC, is a cyclic sugar phosphate compound that has been widely studied for its potential applications in various fields of science. PDC is a structural analog of glucose-6-phosphate and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to selectively target cancer cells by inhibiting glycolysis, a process that is essential for cancer cell survival. This selective targeting of cancer cells makes 1-Phosphoryloxy-2,4-dihydroxycyclohexane a potential candidate for cancer therapy.
1-Phosphoryloxy-2,4-dihydroxycyclohexane has also been studied for its potential applications in the field of metabolic disorders. 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes.
Mechanism Of Action
The mechanism of action of 1-Phosphoryloxy-2,4-dihydroxycyclohexane involves its ability to inhibit glycolysis by binding to and inhibiting the enzyme phosphoglucoisomerase (PGI). PGI is an essential enzyme in the glycolytic pathway and is required for the conversion of glucose-6-phosphate to fructose-6-phosphate. By inhibiting PGI, 1-Phosphoryloxy-2,4-dihydroxycyclohexane blocks the glycolytic pathway, leading to a decrease in ATP production and ultimately cell death.
Biochemical And Physiological Effects
1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit glycolysis, 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to induce apoptosis in cancer cells, stimulate glucose uptake in skeletal muscle cells, and improve insulin sensitivity in adipocytes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Phosphoryloxy-2,4-dihydroxycyclohexane in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using 1-Phosphoryloxy-2,4-dihydroxycyclohexane in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for 1-Phosphoryloxy-2,4-dihydroxycyclohexane research. One potential direction is to investigate the use of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in the treatment of other metabolic disorders, such as obesity or metabolic syndrome. Finally, further studies are needed to investigate the safety and efficacy of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in human clinical trials.
Synthesis Methods
1-Phosphoryloxy-2,4-dihydroxycyclohexane can be synthesized through a multi-step process starting from D-glucose. The first step involves the conversion of D-glucose to D-glucosamine, followed by the conversion of D-glucosamine to 2-amino-2-deoxy-D-glucose. The final step involves the phosphorylation of 2-amino-2-deoxy-D-glucose to yield 1-Phosphoryloxy-2,4-dihydroxycyclohexane. The overall yield of this synthesis method is approximately 20%.
properties
CAS RN |
129832-35-5 |
|---|---|
Product Name |
1-Phosphoryloxy-2,4-dihydroxycyclohexane |
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
(1S,3R,4S)-4-(trioxidanylphosphanyloxy)cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13O6P/c7-4-1-2-6(5(8)3-4)10-13-12-11-9/h4-9,13H,1-3H2/t4-,5+,6-,13?/m0/s1 |
InChI Key |
RJESKQKDXOGILK-HGJPEPOYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@H]1O)O)OPOOO |
SMILES |
C1CC(C(CC1O)O)OPOOO |
Canonical SMILES |
C1CC(C(CC1O)O)OPOOO |
synonyms |
1-phosphoryloxy-2,4-dihydroxycyclohexane 1-PODCH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
